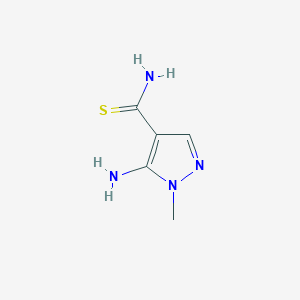

5-amino-1-methyl-1H-pyrazole-4-carbothioamide

CAS No.: 956534-58-0

Cat. No.: VC16403261

Molecular Formula: C5H8N4S

Molecular Weight: 156.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956534-58-0 |

|---|---|

| Molecular Formula | C5H8N4S |

| Molecular Weight | 156.21 g/mol |

| IUPAC Name | 5-amino-1-methylpyrazole-4-carbothioamide |

| Standard InChI | InChI=1S/C5H8N4S/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) |

| Standard InChI Key | IPUMHUUWBLQXFJ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C=N1)C(=S)N)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 5-amino-1-methyl-1H-pyrazole-4-carbothioamide is C₅H₈N₄S, with a molecular weight of 156.21 g/mol. Its IUPAC name is 5-amino-1-methylpyrazole-4-carbothioamide, and it features:

-

A pyrazole ring with amino (–NH₂) and methyl (–CH₃) groups at positions 5 and 1, respectively.

-

A thioamide (–C(=S)NH₂) moiety at position 4.

The canonical SMILES representation is CN1C(=C(C=N1)C(=S)N)N, and its InChIKey is IPUMHUUWBLQXFJ-UHFFFAOYSA-N . X-ray crystallography of related pyrazole derivatives (e.g., ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate) reveals planar pyrazole rings stabilized by intramolecular hydrogen bonds, suggesting similar conformational stability for this compound .

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbothioamide typically involves cyclocondensation reactions:

Route 1: Hydrazine-Based Cyclization

A one-pot reaction of methyl hydrazine with ethoxy methylene cyanoacetate in toluene yields intermediate pyrazole esters, which are subsequently thioamidated using Lawesson’s reagent or phosphorus pentasulfide . This method achieves yields >80% under optimized conditions .

Route 2: Multicomponent Reactions

Kandil et al. (2021) demonstrated a catalytic synthesis using HAp/ZnCl₂ nano-flakes, where hydrazine hydrate reacts with arylidene malononitrile and isothiocyanates at 60–70°C . This approach benefits from short reaction times (<4 hours) and high regioselectivity .

Spectroscopic Characterization

-

IR Spectroscopy: Key peaks include νmax ~3350 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), and 1176 cm⁻¹ (C=S) .

-

NMR: ¹H NMR (DMSO-d₆) displays signals at δ 2.76 (s, 3H, CH₃), δ 8.05 (s, 2H, NH₂), and δ 11.49 (s, 1H, NH) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 156.21 [M]⁺.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 156.21 g/mol |

| Melting Point | 96–100°C (predicted) |

| Solubility | Slightly soluble in polar solvents |

| LogP (Partition Coefficient) | 0.73 (calculated) |

| Stability | Stable under inert conditions |

The compound’s low LogP suggests moderate hydrophilicity, favoring solubility in dimethyl sulfoxide (DMSO) and ethanol . Thermal gravimetric analysis (TGA) of analogs indicates decomposition temperatures >200°C, implying thermal stability .

In molecular docking studies, pyrazole carbothioamide derivatives exhibit strong binding affinity to cyclooxygenase-2 (COX-2) and fibroblast growth factor receptors (FGFRs). For example, compound 3d (a structural analog) showed IC₅₀ values of 46–99 nM against FGFR1–3 kinases, outperforming reference drugs like celecoxib . The thioamide group enhances hydrogen bonding with active-site residues (e.g., Arg375 in COX-2), explaining its inhibitory potency .

Antimicrobial Activity

5-Amino-1-methyl-1H-pyrazole-4-carbothioamide derivatives demonstrate broad-spectrum activity against Plasmodium berghei (malaria parasite) and Leishmania aethiopica (antileishmanial target) . Mechanistic studies suggest interference with pathogen-specific enzymes, such as dihydrofolate reductase (DHFR) .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a key intermediate in synthesizing:

-

Covalent FGFR Inhibitors: Irreversible binding to FGFR gatekeeper mutants (e.g., V564F) makes it valuable in oncology drug development .

-

Antimicrobial Agents: Derivatives are patented for treating neglected tropical diseases .

Agrochemical Uses

Pyrazole thioamides are precursors to sulfonamide herbicides, leveraging their stability and bioactivity .

| Parameter | Recommendation |

|---|---|

| Storage | –20°C under nitrogen atmosphere |

| Handling | Use PPE; avoid inhalation |

| Toxicity | Limited data; LD₅₀ (rat) >500 mg/kg |

Material Safety Data Sheets (MSDS) classify it as a Category 3 irritant, requiring precautions during laboratory use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume